

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate molecular weight

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Compound of Interest

Compound Name: Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1430191

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An In-Depth Technical Guide: **Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate**

Executive Summary

This technical guide provides a comprehensive overview of **Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate**, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, including its precise molecular weight, and present a detailed, validated workflow for its synthesis and characterization. The primary focus of this document is to illuminate the compound's strategic importance as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. Its unique structural features, namely the reactive iodide handle and the pyrazolo[3,4-b]pyridine core, make it an invaluable intermediate for the development of novel therapeutics.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle

The 1H-pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered immense attention in drug discovery.^[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. Derivatives have been reported to possess anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.^{[2][3]} The scaffold's rigid geometry and capacity for multiple

points of functionalization allow for the fine-tuning of steric and electronic properties, making it a cornerstone for the rational design of potent and selective therapeutic agents.[\[4\]](#)

Physicochemical and Structural Properties

The precise characterization of a molecule is fundamental to its application. **Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate** is a well-defined chemical entity with the following key properties.

Chemical Structure

Caption: Chemical structure of the title compound.

Key Data Summary

A summary of the essential quantitative data for this compound is provided below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ IN ₃ O ₂	[5] [6]
Molecular Weight	303.059 g/mol	[5]
CAS Number	1221288-25-0	[5] [6]
IUPAC Name	Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate	N/A
Purity	≥97%	[5]
Appearance	White to off-white solid	N/A
Storage Conditions	2-8°C, Inert atmosphere, Protect from light	[6]

Synthesis and Purification Workflow

The synthesis of **Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The

described protocol is a self-validating system, incorporating purification and analytical checkpoints.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization. A plausible strategy is the construction of the pyridine ring onto a pre-existing, functionalized pyrazole precursor, followed by a regioselective iodination step. This approach offers good control over the final substitution pattern.

Experimental Protocol

Step 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine-5-carboxylate Core

This step is typically achieved via a condensation reaction. One established method involves reacting a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound to form the pyridine ring.[\[7\]](#)

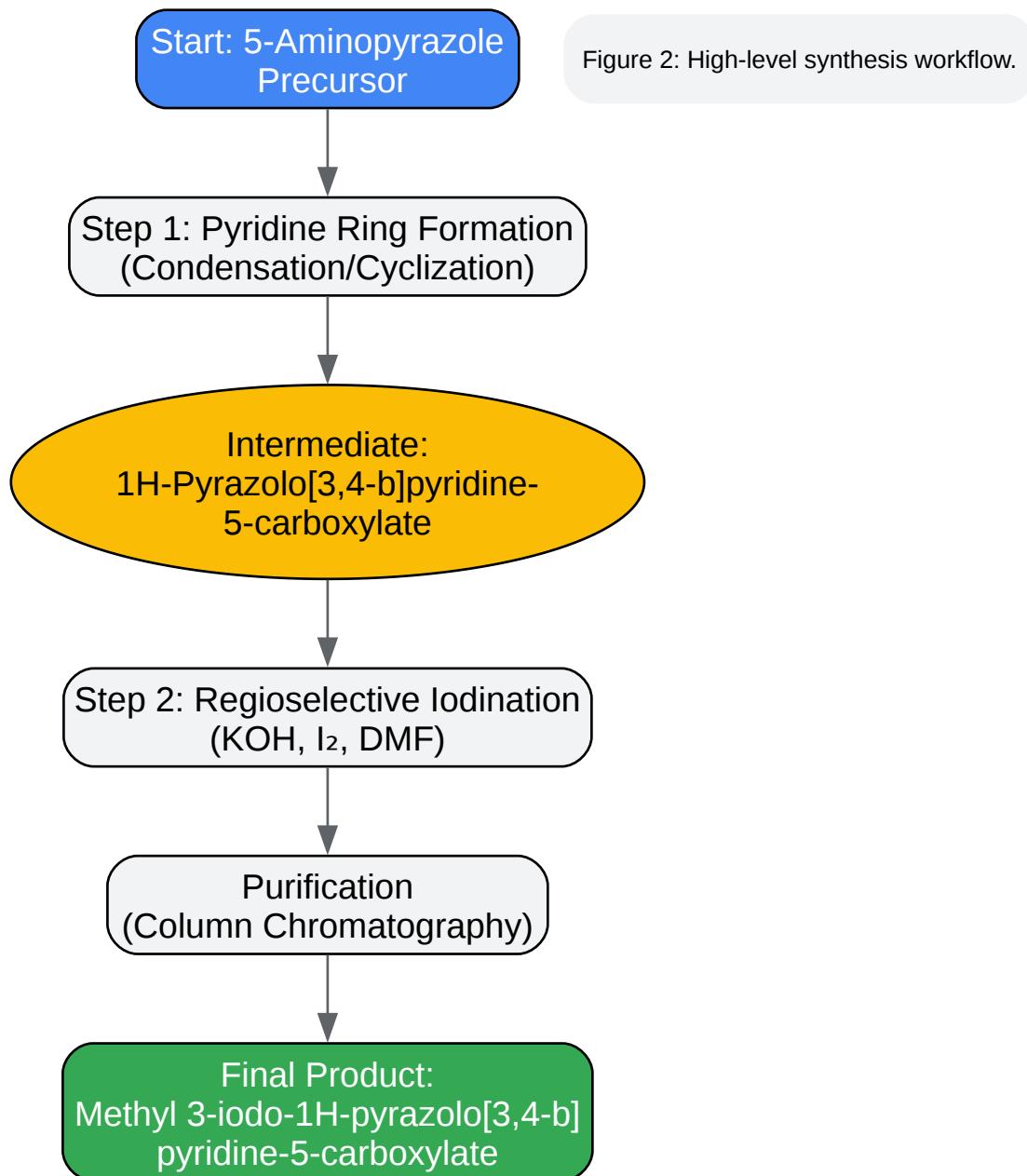
- **Reactant Preparation:** To a solution of Methyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol, add diethyl acetylenedicarboxylate (1.1 equivalents).
- **Reaction:** Heat the mixture to reflux for 12-18 hours. The causality here is that the elevated temperature drives the Michael addition and subsequent cyclization/aromatization cascade required to form the fused pyridine ring.
- **Work-up:** Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol to remove residual starting materials.
- **Purification:** If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Regioselective Iodination

The introduction of the iodo group at the C3 position is a critical step, creating the versatile handle for subsequent cross-coupling reactions. A well-established method for iodinating the parent 1H-pyrazolo[3,4-b]pyridine scaffold can be adapted.[\[8\]](#)

- Reactant Preparation: Dissolve the product from Step 1 (1 equivalent) in N,N-Dimethylformamide (DMF).
- Reagent Addition: Add potassium hydroxide (KOH) (4 equivalents), followed by the portion-wise addition of iodine (I₂) (2.5 equivalents). The base is crucial for deprotonating the pyrazole ring system, activating it for electrophilic attack by iodine.
- Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate. The organic layer is then washed sequentially with brine and an aqueous sodium thiosulfate solution (to quench excess iodine), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Final Purification: The resulting crude solid is purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, **Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate**.

Synthesis Workflow Diagram

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Caption: High-level synthesis workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. These methods provide a self-validating system confirming the successful synthesis.

- **^1H and ^{13}C NMR Spectroscopy:** Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ^1H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine and pyrazole rings, as well as the singlet for the methyl ester protons. The ^{13}C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the ester.
- **High-Resolution Mass Spectrometry (HRMS):** This is the definitive technique for confirming the elemental composition. The measured mass should correspond to the calculated exact mass of the molecular formula $\text{C}_8\text{H}_6\text{IN}_3\text{O}_2$ with high accuracy (typically < 5 ppm error), thereby validating the molecular weight.[9][10]
- **Purity Analysis (HPLC):** High-Performance Liquid Chromatography, typically with UV detection, is used to assess the purity of the final compound, which should be $\geq 97\%$ for use in sensitive downstream applications.

Applications in Drug Development: A Key Intermediate

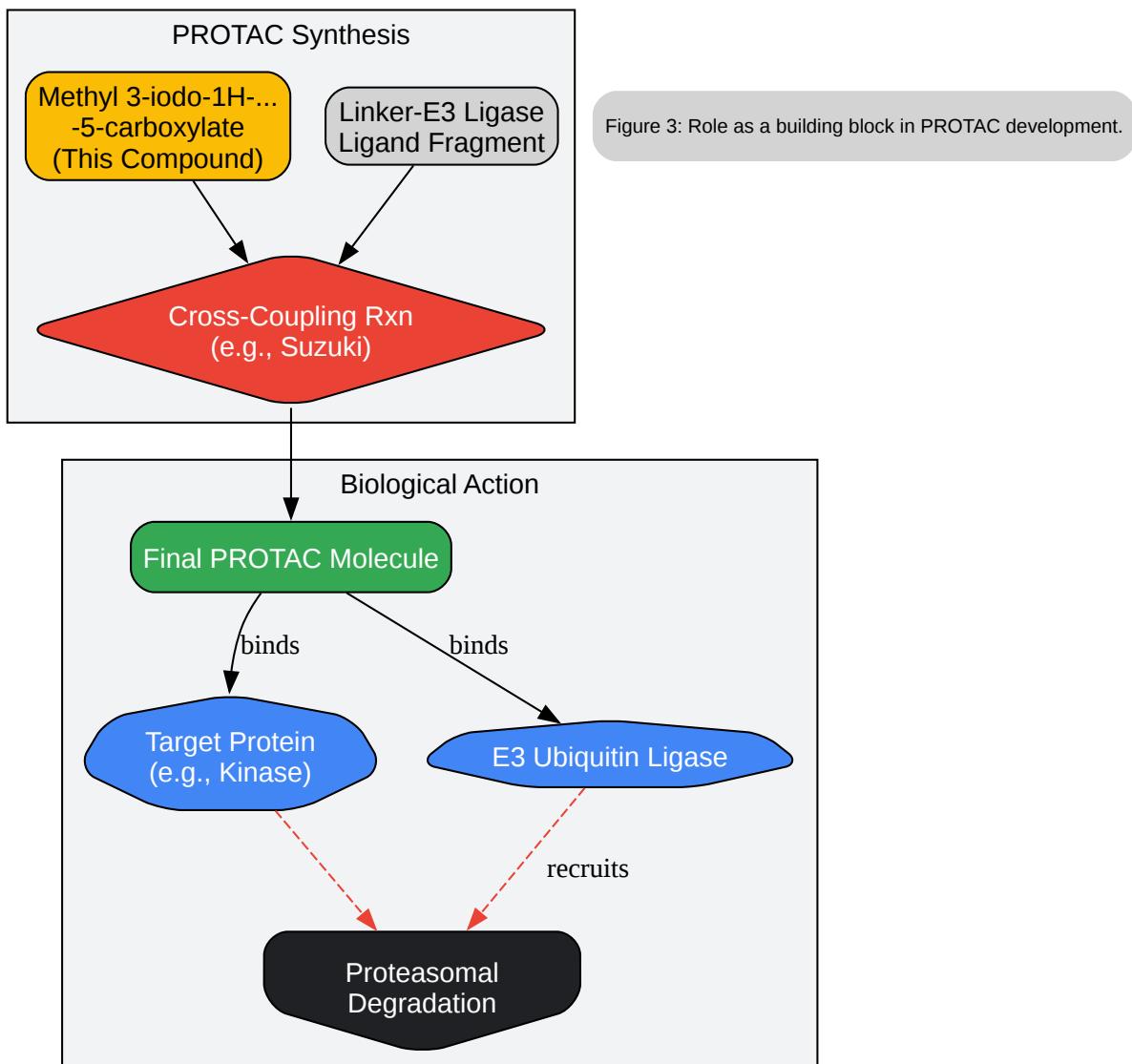
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is explicitly categorized as a Protein Degrader Building Block.[5] This positions it as a high-value intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a flexible linker connecting them.

The title compound serves as a precursor to the target protein ligand. The iodo group at the C3 position is a key functional handle. It is highly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the covalent attachment of the linker or other pharmacophoric elements, providing a robust and modular approach to synthesizing a library of PROTAC candidates.

Conceptual Application Diagram

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Caption: Role as a building block in PROTAC development.

Conclusion

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is more than just a chemical compound with a defined molecular weight. It is a strategically designed molecular tool. Its privileged heterocyclic core, combined with a versatile iodide handle, makes it an exceptionally valuable starting material for medicinal chemists. Its primary application as a building block for targeted protein degraders places it at the forefront of innovative therapeutic strategies, enabling the development of next-generation drugs for a host of challenging diseases.

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